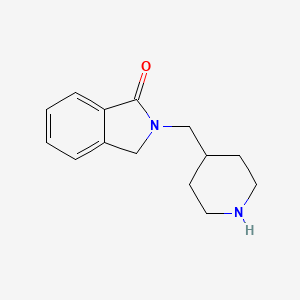

2-(Piperidin-4-ylmethyl)isoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-14-13-4-2-1-3-12(13)10-16(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCQKFLXTPENLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prominence of the Piperidine Moiety in Pharmaceutical Research

Conformational Flexibility and Ligand Binding Modularity of Piperidine Derivatives

The piperidine ring typically adopts a low-energy chair conformation, but twist-boat conformations are also possible and can be stabilized through interactions with a protein binding site. acs.org This conformational flexibility is crucial for its function in molecular recognition. The geometry of the piperidine ring and the axial or equatorial orientation of its substituents can be precisely controlled, allowing chemists to create three-dimensional structures that fit optimally into the binding pockets of biological targets like enzymes and receptors. acs.org This modularity enables the systematic exploration of structure-activity relationships (SARs), which is essential for optimizing the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. nbinno.com The piperidine ring is often considered a key structural element for activity at certain receptors, such as the sigma-1 receptor. nih.gov

Endogenous and Synthetic Precedents of Piperidine in Bioactive Entities

The piperidine scaffold is widespread in nature, forming the core of numerous alkaloids with potent biological activities. wikipedia.org A classic example is piperine, the compound responsible for the pungency of black pepper. wikipedia.orgencyclopedia.pub Other naturally occurring piperidines include the toxin coniine from poison hemlock and the analgesic morphine, which contains a fused piperidine ring. wikipedia.orgencyclopedia.pub In the realm of synthetic medicine, the piperidine moiety is a cornerstone of drug development. researchgate.net It is a fundamental component in a vast number of FDA-approved drugs, underscoring its importance to the pharmaceutical industry. researchgate.net

Table 2: Selected Examples of Piperidine-Containing Bioactive Compounds

| Compound Name | Origin/Class | Bioactivity/Use | Reference |

|---|---|---|---|

| Piperine | Natural Product (from Black Pepper) | Antioxidant, Antibacterial, Anticancer properties | encyclopedia.pub |

| Morphine | Natural Product (Opioid) | Analgesic | encyclopedia.pub |

| Atropine | Natural Product | Treatment of bradycardia, nausea | encyclopedia.pub |

| Solenopsin | Natural Product (Fire Ant Toxin) | Toxic | wikipedia.org |

| Haloperidol | Synthetic Drug | Antipsychotic | rsc.org |

Rationale for Investigating Hybrid Isoindolinone Piperidine Chemical Entities

Strategic Approaches to Isoindolin-1-one (B1195906) Core Construction

The isoindolin-1-one framework is a privileged structure in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. nih.gov These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes. nih.govnih.gov

Regioselective Cyclization Techniques for Isoindolinone Formation

Regioselectivity is a critical aspect of isoindolinone synthesis, ensuring the desired connectivity of the heterocyclic ring. Several techniques have been refined to achieve high levels of regiocontrol.

One prominent method involves the electrophilic cyclization of o-(1-alkynyl)benzamides . This approach utilizes reagents like iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) to induce cyclization under mild conditions, affording a variety of substituted isoindolin-1-ones in good to excellent yields. nih.gov The reaction proceeds via a 5-exo-dig cyclization, where the amide nitrogen attacks the alkyne, which has been activated by the electrophile. This methodology is tolerant of various functional groups and has been successfully applied to the synthesis of biologically active alkaloids. nih.gov

Another powerful technique is the n-BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides . This method achieves exclusive N-cyclization of the amide functional group, leading to the formation of isoindolinones with a Z-stereochemistry across the exocyclic double bond. acs.org The proposed mechanism involves the formation of a vinylic anion or an intimate ion pair intermediate. acs.org

Anionic cyclization of o-alkynylbenzamides represents a further strategy. nih.govacs.org While base-catalyzed versions of this reaction can sometimes lead to a mixture of products, including the 6-endo cyclization product (isoquinolinone), the use of a copper(I) iodide/L-proline catalyst system in a domino coupling and cyclization reaction provides remarkable selectivity for the thermodynamically less favored Z-3-methyleneisoindolin-1-one. nih.gov Density functional theory (DFT) calculations suggest that the copper-L-proline complex "locks" the alkene anion intermediate into the Z-5-exo configuration. nih.gov

| Cyclization Technique | Key Reagents | Regioselectivity | Key Features |

| Electrophilic Cyclization | ICl, I₂, NBS | 5-exo-dig | Mild conditions, good functional group tolerance. nih.gov |

| n-BuLi-mediated Iodoaminocyclization | n-BuLi, I₂/ICl | N-cyclization | Produces Z-stereoisomers. acs.org |

| Anionic Cyclization (Cu-catalyzed) | CuI, L-proline | Z-5-exo | High selectivity for the kinetic product. nih.gov |

Multicomponent Reactions (MCRs) in Isoindolinone Derivatization

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. mdpi.com Several MCRs have been adapted for the synthesis of isoindolinone derivatives.

The Ugi four-component reaction (U-4CR) is a prominent example. mdpi.comresearchgate.net A typical U-4CR for isoindolinone synthesis involves the reaction of an aldehyde (such as methyl 2-formylbenzoate), an amine, a carboxylic acid, and an isocyanide. researchgate.net This one-pot procedure can be performed under acidic conditions and provides access to a diverse range of complex and potentially biologically active isoindolinones. researchgate.net A domino dicyclization strategy based on the Ugi reaction has also been developed to construct 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones. researchgate.net

Similarly, the Passerini three-component reaction can be employed. This reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com Variations of this reaction have been developed for the synthesis of isoindolinone precursors.

A modular solid-phase multicomponent reaction has also been developed for the synthesis of 3-substituted isoindolinone derivatives. This method involves the reaction of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile in one pot, with optimization achieved using microwave irradiation. nih.gov

| Multicomponent Reaction | Key Components | Key Features |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | One-pot synthesis of complex isoindolinones. researchgate.net |

| Passerini Three-Component Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Forms α-acyloxy carboxamides as precursors. mdpi.com |

| Solid-Phase MCR | β-keto lactam, Aldehyde, Isocyanide, Dienophile | Modular, microwave-assisted synthesis. nih.gov |

Emerging Synthetic Modalities for Isoindolinone Architectures

Recent advances in synthetic chemistry have introduced novel methods for constructing the isoindolinone core, often with improved efficiency and sustainability.

Transition metal-catalyzed synthesis has become a cornerstone of modern organic chemistry, and several methods have been developed for isoindolinone construction. nih.govnih.gov These include:

Rhodium(III)-catalyzed C-H olefination of unactivated benzamides with electron-deficient olefins. nih.gov

Palladium(II)-catalyzed isocyanide insertion-cyclization sequences. nih.gov

Ruthenium(II)-catalyzed reactions. nih.gov

Radical and oxidant-driven metal-free methods offer an alternative to transition metal catalysis. nih.gov For instance, a metal-free persulfate-mediated one-pot three-component reaction has been demonstrated for the synthesis of 2-hydroxy-2-[N-(alkyl/aryl/heteroaryl)-3-oxoisoindolin-1-yl]-1H-indene-1,3(2H)-diones. researchgate.net

Ultrasound-assisted synthesis has also been explored as an efficient and environmentally friendly method. A library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides and primary amines under ultrasonic irradiation, featuring high efficiency and yields. rsc.orgnih.gov This method can be performed on a multigram scale and extended to access other isoindolinone motifs in a one-pot fashion. rsc.orgnih.gov

Synthetic Pathways for the Piperidine Ring and its Functionalization

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its synthesis and functionalization are well-established areas of organic chemistry. nih.govresearchgate.net

Diverse Methodologies for Piperidine Ring Assembly

A variety of methods are available for the construction of the piperidine ring. nih.govdtic.mil

Hydrogenation of pyridine (B92270) derivatives is a common and straightforward approach. nih.govresearchgate.net This can be achieved through catalytic hydrogenation using transition metal catalysts such as nickel, often under high pressure and temperature. dtic.mil

Intramolecular cyclization reactions provide another versatile route. These methods often involve the formation of a C-N bond to close the ring. Examples include:

Oxidative amination of non-activated alkenes , which can be catalyzed by gold(I) or palladium complexes. nih.gov

Reductive hydroamination/cyclization cascade of alkynes , which proceeds via an acid-mediated alkyne functionalization and subsequent reduction. nih.gov

Cycloaddition reactions have also been employed, such as the concerted olefin-iminium ion cyclization. dtic.mil Biosynthetically inspired strategies, such as a stereoselective three-component vinylogous Mannich-type reaction, have been developed to assemble multi-substituted chiral piperidines. rsc.org

Selective Functionalization at the Piperidine C-4 Position

Direct and selective functionalization of the piperidine ring, particularly at the C-4 position, is a significant challenge due to the similar reactivity of the C-H bonds. nih.govresearchgate.net However, recent advances in catalysis have provided solutions to this problem.

Catalyst-controlled C-H functionalization using dirhodium catalysts has been shown to be effective for the site-selective functionalization of piperidines at the C-2, C-3, or C-4 positions. nih.govd-nb.info The site selectivity is controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govd-nb.info For C-4 functionalization, steric shielding at the C-2 position can override the electronic preference for C-2 functionalization. researchgate.net

Palladium-catalyzed C(sp³)–H arylation at the unactivated C-4 position of piperidines has also been achieved using a directing group strategy. acs.org An aminoquinoline amide directing group at the C-3 position can facilitate the selective arylation at C-4. acs.org Mechanistic studies have shown that both cis- and trans-C(4)-H bonds can be activated. acs.org

Photoredox catalysis has also been utilized for the α-amino C-H arylation of piperidines, including those with substituents at the 4-position. nih.gov

| Functionalization Method | Catalyst/Reagent | Position | Key Features |

| Catalyst-controlled C-H Functionalization | Dirhodium catalysts | C-4 | Site selectivity controlled by catalyst and protecting group. nih.govd-nb.info |

| Palladium-catalyzed C(sp³)–H Arylation | Pd(OAc)₂, aminoquinoline amide directing group | C-4 | Directing group-assisted C-H activation. acs.org |

| Photoredox Catalyzed α-Amino C-H Arylation | Photoredox catalyst | α to Nitrogen | Can be applied to 4-substituted piperidines. nih.gov |

Coupling Strategies for Bridging Piperidine to other Scaffolds

The construction of the 2-(piperidin-4-ylmethyl)isoindolin-1-one framework hinges on the formation of a crucial carbon-nitrogen bond that links the methylene (B1212753) bridge of the piperidine moiety to the nitrogen atom of the isoindolinone ring. A predominant and effective strategy for forging this bond is through nucleophilic substitution, specifically the N-alkylation of the isoindolinone scaffold.

In this approach, the isoindolinone acts as the nucleophile, while a piperidine derivative bearing a suitable leaving group on the methyl substituent serves as the electrophile. To ensure regioselectivity and avoid unwanted side reactions on the piperidine nitrogen, it is typically protected with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group.

A common electrophilic partner for this coupling is tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. The tosylate group is an excellent leaving group, facilitating its displacement by the isoindolinone anion. The reaction is generally carried out in the presence of a non-nucleophilic base, which deprotonates the N-H bond of the isoindolinone, thereby increasing its nucleophilicity. The choice of solvent and base is critical for achieving high yields and minimizing side products.

Table 1: Typical Reaction Conditions for N-Alkylation Coupling

| Component | Role | Examples |

|---|---|---|

| Isoindolinone | Nucleophile | Isoindolin-1-one |

| Piperidine Derivative | Electrophile | tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate |

| Base | Deprotonation of Nucleophile | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

This strategy exemplifies a robust and widely applicable method for connecting piperidine rings to various heterocyclic systems, providing a modular entry into a diverse range of complex molecules.

Convergent and Divergent Synthetic Routes to the 2-(Piperidin-4-ylmethyl)isoindolin-1-one Hybrid Scaffold

The synthesis of 2-(piperidin-4-ylmethyl)isoindolin-1-one is ideally suited to a convergent approach, where the two primary heterocyclic components—isoindolinone and piperidine—are synthesized or procured separately and then joined together in a late-stage coupling step. This strategy offers significant advantages in terms of efficiency and flexibility.

Modular Synthesis of the 2-(Piperidin-4-ylmethyl)isoindolin-1-one Framework

A modular synthesis is the cornerstone of a convergent strategy. This approach allows for the independent preparation and modification of each building block before their final assembly, which is highly advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies.

The synthesis can be dissected into a two-stage process:

Stage 1: Formation of the Protected Intermediate

The first stage involves the N-alkylation reaction described previously. Isoindolin-1-one is coupled with a Boc-protected piperidine derivative, such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, under basic conditions to yield the protected intermediate, tert-butyl 4-((1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate.

Stage 2: Deprotection

The second and final stage is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is typically achieved under acidic conditions. fishersci.co.uk Treatment of the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or dioxane, efficiently cleaves the carbamate (B1207046) bond. peptide.comjgtps.com The reaction is generally clean and proceeds in high yield, affording the final product, often as a corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be isolated through precipitation or crystallization.

Table 2: Two-Stage Modular Synthesis Overview

| Stage | Reaction Type | Starting Materials | Product | Typical Reagents |

|---|---|---|---|---|

| 1 | N-Alkylation | Isoindolin-1-one, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | tert-butyl 4-((1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate | NaH, DMF |

This modular route is highly convergent because it combines two fragments of comparable complexity in a single step, followed by a simple deprotection. It also offers a point for divergence; by using variously substituted isoindolinones or piperidine building blocks in Stage 1, a wide array of structural analogues can be readily synthesized.

Elucidation of Synthetic Challenges and Future Innovations

Another challenge lies in the purification of intermediates and the final product. While crystallization can be effective, chromatographic purification may be necessary in some cases, which can be less efficient on a large scale.

Future innovations in this area may focus on several key aspects:

Catalytic Coupling Methods: Developing new catalytic methods, potentially using transition metals, to form the C-N bond could offer milder reaction conditions and broader functional group tolerance compared to traditional Sₙ2-type alkylations.

Flow Chemistry: The implementation of continuous flow technologies could offer better control over reaction parameters (temperature, pressure, mixing), potentially leading to higher yields, improved safety, and easier scalability compared to batch processing.

By addressing these challenges and embracing innovative synthetic methodologies, the synthesis of 2-(piperidin-4-ylmethyl)isoindolin-1-one and its derivatives can be further optimized, facilitating its continued exploration in drug discovery programs.

Evaluation of Anticancer Modulatory Potential

The anticancer potential of compounds structurally related to 2-(Piperidin-4-ylmethyl)isoindolin-1-one has been evaluated through their effects on cancer cell growth and the underlying molecular pathways.

Effects on Cancer Cell Proliferation and Viability in In Vitro Models

Various in vitro assays have demonstrated the cytotoxic and antiproliferative effects of isoindolinone and piperidine derivatives across a range of human cancer cell lines.

For instance, novel piperidone compounds have shown cytotoxicity in breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov Similarly, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were assessed for their antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). nih.gov Certain compounds in this series displayed notable activity against all tested cell lines except K562. nih.gov

Quinoline derivatives featuring a piperidin-1-ylmethyl moiety have also been synthesized and evaluated. researchgate.net Specific derivatives exhibited up to 90% growth inhibition of T-47D (breast), HeLa (cervical), and MCF-7 (breast) cancer cells, and 80% growth inhibition in HepG2 (liver) cells when compared to the standard drug paclitaxel. researchgate.net In another study, vindoline-piperazine conjugates showed significant antiproliferative effects, with the most potent derivatives exhibiting low micromolar 50% growth inhibition (GI50) values against a majority of the 60 human tumor cell lines tested. mdpi.com One such derivative was particularly effective against the breast cancer MDA-MB-468 cell line with a GI50 of 1.00 μM, while another showed high efficacy against the non-small cell lung cancer HOP-92 cell line with a GI50 of 1.35 μM. mdpi.com

The following table summarizes the in vitro antiproliferative activity of selected piperidine and isoindolinone-related derivatives.

Table 1: In Vitro Antiproliferative Activity of Selected Derivatives

| Compound Class | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM |

| Vindoline-piperazine conjugate | HOP-92 (Non-Small Cell Lung) | GI50 | 1.35 µM |

| Quinazolinone derivatives | HepG-2 (Liver Cancer) | IC50 | 2.46-36.85 µM |

| Quinazolinone derivatives | MCF-7 (Breast Cancer) | IC50 | 3.87-88.93 µM |

This table is for illustrative purposes and combines data from studies on related heterocyclic compounds to show the potential of the chemical class.

Investigation of Apoptotic and Anti-Proliferative Pathways

Research into the molecular mechanisms of these derivatives indicates that their anticancer effects are often mediated through the induction of apoptosis and interference with cell cycle progression.

Studies on novel piperidone compounds revealed that they induce cell death through the intrinsic apoptotic pathway. nih.gov The mechanisms identified include the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7, which is a key executioner caspase in apoptosis. nih.gov Furthermore, these compounds were found to cause DNA fragmentation and alterations in the cell cycle. nih.gov

Piperidine and its derivatives are recognized for their potential to halt the cell cycle and trigger apoptosis in cancer cells. researchgate.net This has been further supported by studies on other heterocyclic systems. For example, certain quinazolinone derivatives were found to induce a significant increase in early apoptosis in HepG-2 cells, accompanied by cell cycle arrest at the G2/M phase. bue.edu.eg The pro-apoptotic effect was linked to the activation of caspase-3 and changes in the expression of inhibitor of apoptosis proteins (IAPs) like Survivin and XIAP. bue.edu.eg

Similarly, a 2-thioxoimidazolidin-4-one derivative demonstrated apoptosis induction in HepG2 cells by 19.35-fold compared to control cells. mdpi.com This was associated with cell cycle arrest at the G2/M phase and enhanced expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, alongside the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com This particular study also pointed to the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. mdpi.com

Impact on Hypoxia-Inducible Factor Pathways

The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which promotes cancer progression and treatment resistance through the activation of Hypoxia-Inducible Factor-1 (HIF-1). The HIF-1 signaling pathway is therefore a key target for anticancer drug development.

Studies on structurally related indenoisoquinoline derivatives have shown that they can suppress angiogenesis by affecting the HIF signaling pathway. nih.gov One compound, in particular, was found to affect the HIF signaling cascade in Human Umbilical Vein Endothelial Cells (HUVECs) in a time-dependent manner, suggesting that these types of compounds could serve as leads for further development. nih.gov While direct studies on 2-(Piperidin-4-ylmethyl)isoindolin-1-one are limited in this area, the findings from related isoquinoline (B145761) structures highlight a potential mechanism of action that warrants further investigation for this class of compounds.

Antiviral Efficacy Assessment

The isoindole and piperidine scaffolds are present in numerous compounds with a wide range of biological activities, including antiviral effects. researchgate.netjmchemsci.com

Inhibition of Viral Replication Mechanisms

Derivatives containing isoquinolone and isoindoline (B1297411) cores have shown promise as inhibitors of various human viruses. researchgate.netjmchemsci.com Their mechanisms of action can be diverse, targeting different stages of the viral life cycle.

For example, a screening of a chemical library identified an isoquinolone compound as an inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC50) between 0.2 and 0.6 µM. nih.gov Mechanistic studies revealed that this compound efficiently suppresses the viral RNA replication step by targeting the viral polymerase activity. nih.gov

Other research has focused on the role of isoindoline derivatives in inhibiting HIV replication. google.com One of the key targets in modern HIV therapy is the interaction between the HIV-1 integrase and the cellular cofactor Lens Epithelium Derived Growth Factor/p75 (LEDGF), which is crucial for the integration of the viral genome into the host cell's DNA. Isoindolinone derivatives have been developed as potential inhibitors of this protein-protein interaction. google.com Additionally, isoindole derivatives have been investigated for their ability to act as reverse transcriptase inhibitors, a critical enzyme for HIV replication. researchgate.net

The following table summarizes the antiviral activity of selected isoquinolone derivatives against influenza virus strains.

Table 2: Antiviral Efficacy of an Isoquinolone Compound (1) and a Less Toxic Derivative (21)

| Virus Strain | Compound 1 (EC50 in µM) | Compound 21 (EC50 in µM) |

|---|---|---|

| A/PR/8/34 (H1N1) | 0.2 ± 0.1 | 9.9 ± 0.6 |

| A/California/04/09 (H1N1) | 0.2 ± 0.1 | 11.2 ± 0.9 |

| A/Hong Kong/8/68 (H3N2) | 0.4 ± 0.1 | 18.5 ± 1.1 |

Source: Adapted from a study on isoquinolone derivatives against influenza viruses. nih.gov

Modulation of Host Cell Antiviral Responses

Beyond directly targeting viral components, another therapeutic strategy involves modulating the host's immune response to infection. nih.gov Viruses interact with the host's cellular machinery at every stage of their life cycle, and in turn, the host immune system has complex mechanisms to counteract them. nih.gov

Alkaloids, including those with isoquinoline structures, have been shown to interfere with host antiviral and inflammatory responses. mdpi.com They can impact key components such as the interferon response, production of reactive oxygen species, and inflammatory signaling pathways. mdpi.com For example, some isoquinoline alkaloids can inhibit host cell components involved in viral entry and detection. mdpi.com

Pharmacological agents that can modulate the host immune response are of significant interest because they may offer broad-spectrum activity against multiple viruses that use similar mechanisms to evade the immune system. nih.gov Developing therapeutics that enhance the host response is seen as a pathogen-agnostic approach that could be valuable in preparing for future viral outbreaks. While specific studies on how 2-(Piperidin-4-ylmethyl)isoindolin-1-one derivatives modulate host antiviral pathways are not yet prevalent, the known immunomodulatory effects of related alkaloids suggest this is a promising area for future research. nih.govmdpi.com

Receptor-Ligand Interactions and Allosteric Modulation

The interaction of small molecules with receptors is a fundamental principle of pharmacology. The piperidine moiety, in particular, is a common feature in ligands for G protein-coupled receptors (GPCRs).

The nociceptin/orphanin FQ (N/OFQ) receptor (NOP) is the fourth member of the opioid receptor family and is implicated in a wide range of physiological processes including pain, anxiety, and reward pathways. nih.govmdpi.com It has emerged as a promising therapeutic target. mdpi.com

A series of N-(4-piperidinyl)-2-indolinones, a structure very closely related to 2-(Piperidin-4-ylmethyl)isoindolin-1-one, were identified as a novel class of NOP receptor ligands. A key finding from this research was that modifications to the N-1 substituent of the piperidine ring could produce both potent agonists and antagonists within the same structural class. This highlights the critical role of this substituent in determining the functional activity (efficacy) at the NOP receptor.

The structure-activity relationship (SAR) revealed that ligands with a saturated, lipophilic substituent directly attached to the piperidyl nitrogen tend to be NOP agonists. In contrast, ligands where this substituent is connected via a methylene linker act as NOP antagonists. For example, one bifunctional compound, 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435), behaved as a partial agonist at both NOP and mu-opioid receptors (MOP). mdpi.com Crystal structures of the NOP receptor in complex with piperidine-based antagonists have shown that a salt bridge forms between the protonated nitrogen of the piperidine ring and an aspartate residue (D130) in the receptor, which is a key interaction for high-affinity binding. mdpi.com

| Compound Class | Piperidine N-1 Substituent Type | Functional Activity at NOP Receptor | Key Binding Interaction | Reference |

|---|---|---|---|---|

| N-(4-piperidinyl)-2-indolinones | Directly linked saturated lipophilic group | Agonist | Salt bridge between piperidine nitrogen and receptor Asp130 | mdpi.com |

| N-(4-piperidinyl)-2-indolinones | Saturated lipophilic group via methylene linker | Antagonist |

Serotonin (B10506) Receptor (5-HT2C) Antagonism and Allosteric Modulation

While direct studies linking isoindolinone-piperidine derivatives to the 5-HT2C receptor are not extensively documented, the distinct components of this chemical scaffold are known to interact with serotonin receptor systems. A series of 4-substituted piperazine (B1678402) derivatives with a norbornene nucleus, for instance, has been evaluated for affinity towards 5-HT1A, 5-HT2A, and 5-HT2C receptors. In these studies, compound 2q (4-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione) emerged as a highly active and selective ligand for the 5-HT2C receptor, with a binding affinity (Ki) of 1.13 nM. researchgate.net Another compound, 3p , demonstrated a mixed affinity for both 5-HT2A and 5-HT2C receptors, with Ki values in the nanomolar range. researchgate.net

Additionally, research into indoline (B122111) derivatives has identified potent 5-HT2C receptor agonists for potential therapeutic use. nih.gov These findings underscore the capacity of piperidine-containing structures to effectively bind to and modulate serotonin receptors, suggesting a potential avenue for the pharmacological activity of 2-(Piperidin-4-ylmethyl)isoindolin-1-one derivatives.

Interactions with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) are a vast family of transmembrane proteins that represent a primary target for many pharmaceuticals. The serotonin and opioid receptors discussed in this article are prominent members of this superfamily. nih.govnih.gov The isoindolinone and piperidine scaffolds are frequently utilized in the design of ligands that target various GPCRs.

For example, a series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which incorporate a piperidine ring, were developed as multi-target ligands for aminergic GPCRs, displaying nanomolar affinity for dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Furthermore, specific piperidine derivatives have been investigated for their inhibitory activity on other GPCRs, highlighting the versatility of this chemical moiety in modulating GPCR signaling pathways. researchgate.net

Ligand Binding to Other Receptor Systems (e.g., Opioid Receptors)

The piperidine ring is a core structural element in many potent opioid receptor ligands. The 4-anilidopiperidine structure, for example, is the foundational scaffold for fentanyl and its highly potent analogues. researchgate.net Molecular docking studies and binding assays have shown that modifications to the piperidine ring significantly influence binding affinity at the μ-opioid receptor (MOR). nih.gov For instance, the addition of a methyl ester at the 4-position of the piperidine ring, as seen in carfentanil, substantially increases binding affinity compared to fentanyl. nih.gov

In a separate line of research, a series of 4-substituted piperidine and piperazine compounds based on a tetrahydroquinoline scaffold showed balanced, low nanomolar binding affinity for both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.govresearchgate.net Several of these analogues displayed improved potency at the MOR compared to morphine. nih.gov These studies collectively demonstrate that the piperidine moiety, a key component of 2-(Piperidin-4-ylmethyl)isoindolin-1-one, is crucial for high-affinity binding to opioid receptors.

| Compound Class | Receptor Target(s) | Key Findings |

| 4-Substituted Piperidines | μ-Opioid Receptor (MOR), δ-Opioid Receptor (DOR) | Displayed balanced, low nanomolar binding affinity. Several analogues showed improved potency at MOR compared to morphine. nih.gov |

| Fentanyl Analogues (4-Anilidopiperidine Core) | μ-Opioid Receptor (MOR) | Modifications at the 4-position of the piperidine ring significantly influence binding affinity. researchgate.netnih.gov |

Antimicrobial and Antiparasitic Spectrum

In Vitro Activity against Bacterial and Fungal Strains

Derivatives of isoindolin-1-one, including those containing a piperidine fragment, have demonstrated significant in vitro antimicrobial activity. A recent study detailed the synthesis of novel isoindoline-1-one derivatives containing a piperidine moiety which exhibited good antibacterial action against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org Notably, certain compounds showed excellent activity against Xanthomonas oryzae pv oryzae (Xoo). acs.org Further investigation through scanning electron microscopy revealed that one of the lead compounds, Y8 , induced the collapse of the Xoo cell membrane. acs.org

Other studies on N-substituted isoindolinones and related indolin-2-one derivatives have also reported weak to moderate activity against a panel of Gram-positive and Gram-negative bacteria, as well as some human fungal pathogens. researchgate.netrasayanjournal.co.in The antimicrobial efficacy often depends on the specific substitutions on the isoindolinone core. Similarly, various piperidine derivatives have been synthesized and screened, with some showing potent fungicidal activity against resistant pathogens like Candida auris by inducing apoptosis and cell cycle arrest. nih.gov However, other piperidine analogues have shown varied or no activity against certain fungal species, indicating that efficacy is highly structure-dependent. academicjournals.orgresearchgate.net

| Compound/Derivative Class | Tested Organism(s) | Observed In Vitro Activity |

| Isoindolin-1-one-piperidine derivatives | Xanthomonas oryzae pv oryzae (Xoo) | Excellent antibacterial activity; compound Y8 caused cell membrane collapse. acs.org |

| Isoindolin-1-one-piperidine derivatives | Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac) | Good antibacterial activity. acs.org |

| N-substituted isoindolin-1-ones | Gram-positive and Gram-negative bacteria, Fungi | Weak to moderate antimicrobial activity. researchgate.net |

| Piperidine based 1,2,3-triazolylacetamides | Candida auris | High antifungal activity (MIC values 0.24 to 0.97 μg/mL); induced apoptosis. nih.gov |

| N-(1-isopropyl-2-oxoindolin-5-yl) amides | Various bacteria and fungi | Several compounds showed potent antimicrobial activity at concentrations of 75-100 µg/mL. rasayanjournal.co.in |

Efficacy against Protozoan Parasites

The isoindolinone scaffold has been identified as a promising starting point for the development of antiparasitic agents. (S)-tryptophanol-derived isoindolinones have been shown to be highly active against the blood and liver stages of Plasmodium, the parasite responsible for malaria, with IC50 values in the low micromolar range. nih.gov These compounds also demonstrated low cytotoxicity and good metabolic stability. nih.gov

Furthermore, research into compounds with broad antiparasitic potential has highlighted scaffolds that are effective against multiple protozoans. One such compound from the Medicines for Malaria Venture (MMV) "Pathogen Box," MMV676477 , displayed mid-nanomolar potency against intracellular Leishmania amastigotes, Trypanosoma brucei, and Plasmodium falciparum. nih.gov The mechanism for this compound and its analogues was found to be the disruption of tubulin dynamics, selectively promoting tubulin polymerization in the parasite. nih.gov

| Derivative Class | Tested Parasite(s) | Observed In Vitro Efficacy |

| (S)-tryptophanol-derived isoindolinones | Plasmodium (Malaria) | Excellent activity against blood and liver stages; IC50 values in the low micromolar range. nih.gov |

| MMV676477 and analogues | Leishmania amazonensis, Trypanosoma brucei, Plasmodium falciparum | Mid-nanomolar cytocidal potency; promotes parasite-specific tubulin polymerization. nih.gov |

Exploration of Additional Pharmacological Actions in Related Analogues

The structural frameworks of isoindoline and isoindolin-1-one are present in numerous molecules with a wide array of pharmacological activities, demonstrating the versatility of this core. mdpi.com

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov In a separate study, structural optimization of an isofuranone-based inhibitor led to the identification of a potent isoindoline analogue (Compound 49 ) as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) with an IC50 value of 0.9 nM, making it a target for immunotherapy. nih.govacs.org

Anti-inflammatory Activity: The isoindoline core is found in drugs with anti-inflammatory properties. Indoprofen, which contains an isoindolin-1-one structure, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. mdpi.com

Anticonvulsant Properties: N-arylisoindoline derivatives have been synthesized and shown to possess anticonvulsant activity in in vivo models, with some compounds demonstrating potency comparable to the reference drug phenytoin. researchgate.net

These examples highlight the broad therapeutic potential of the isoindoline scaffold, suggesting that derivatives of 2-(Piperidin-4-ylmethyl)isoindolin-1-one could be explored for a variety of pharmacological applications beyond receptor modulation and antimicrobial action.

Central Nervous System (CNS) Activity Profiles

Derivatives of the isoindolin-1-one and the closely related isoindoline-1,3-dione scaffolds have been investigated for their interactions with key targets within the central nervous system. A significant area of this research has been their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Dysfunction in cholinergic signaling is a hallmark of neurodegenerative conditions such as Alzheimer's disease.

In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory activity. All tested compounds demonstrated inhibitory effects, with the most potent derivative exhibiting an IC50 value of 0.91 μM. Further structural modifications, including the introduction of a carbonyl group into the linker between the piperazine and phenyl rings, and the replacement of a carbon with a nitrogen atom, also yielded compounds with significant AChE inhibitory potency, with IC50 values around 1.1 μM. Another series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed moderate to significant AChE inhibition, with IC50 values ranging from 0.9 to 19.5 μM, though they displayed weaker activity against BuChE. Hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312) also showed potent AChE inhibitory activity, with IC50 values in the range of 2.1 to 7.4 µM.

These findings underscore the potential of the isoindoline-1,3-dione scaffold in the design of CNS-active agents that target cholinergic pathways. The piperidine moiety, as present in 2-(piperidin-4-ylmethyl)isoindolin-1-one, is a common feature in many CNS-active compounds and may contribute to the affinity and selectivity for these enzymatic targets.

| Compound Series | Target Enzyme | Observed IC50 Values (µM) |

|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | AChE | Most active derivative: 0.91 |

| Modified Piperazine-Phenyl Linker Derivatives | AChE | Approximately 1.1 |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione Derivatives | AChE | 0.9 - 19.5 |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione Derivatives | BuChE | Weak activity |

| Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids | AChE | 2.1 - 7.4 |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic potential of isoindolin-1-one and isoindoline-1,3-dione derivatives has been explored, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com

Research into isoindoline-1,3-dione derivatives has demonstrated their potential as COX inhibitors. ijlpr.comresearchgate.net In one study, newly synthesized imide derivatives were investigated for their affinity for COX-1 and COX-2 through in vitro methods and molecular docking. mdpi.com The presence of an aromatic moiety was found to be important for affinity to COX-2. mdpi.com The introduction of a piperazine ring, a feature structurally related to the piperidine in the title compound, was noted to increase lipophilicity and potential affinity for amino acid residues within the active sites of both COX isoforms. mdpi.com

Another study on a series of aminoacetylenic isoindoline-1,3-dione derivatives (compounds ZM2-ZM6) revealed inhibitory activity against both COX-1 and COX-2. arabjchem.org At a concentration of 5 µM, all compounds showed maximum inhibition, although their potency was less than that of the standard drugs diclofenac (B195802) and celecoxib. arabjchem.org Notably, compounds ZM2, ZM3, and ZM5 exhibited a greater inhibitory effect on COX-2 compared to COX-1 at this concentration. arabjchem.org For instance, compound ZM4 showed a significant and concentration-dependent inhibition of COX-2, with 28%, 91%, and 44% inhibition at 2, 5, and 10 µM, respectively. arabjchem.org These findings suggest that the isoindoline-1,3-dione scaffold can be a valuable template for developing novel anti-inflammatory agents with some selectivity towards COX-2. arabjchem.org

| Compound | COX-1 Inhibition at 5 µM (%) | COX-2 Inhibition at 5 µM (%) |

|---|---|---|

| ZM2 | Data not specified, noted as less than COX-2 | Higher than COX-1 |

| ZM3 | Data not specified, noted as less than COX-2 | Higher than COX-1 |

| ZM4 | Data not specified | 91 |

| ZM5 | Data not specified, noted as less than COX-2 | Higher than COX-1 |

Anxiolytic, Sedative, and Anticonvulsant Properties

The gamma-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the brain and a key target for anxiolytic, sedative, and anticonvulsant drugs. nih.govresearchgate.netnih.gov A recent study focused on the design and synthesis of novel 2,7-disubstituted isoindolin-1-one derivatives as positive allosteric modulators (PAMs) of GABAA receptors. nih.govfigshare.com

This research led to the identification of several highly potent PAMs with EC50 values in the nanomolar range (10-7–10-8 M) and a maximal efficacy (Emax) of 5- to 15-fold potentiation of GABA-induced currents. nih.govfigshare.com One particular compound, designated as Cpd48, demonstrated strong in vitro potentiation effects on both synaptic and extra-synaptic GABAA receptors. nih.govfigshare.com Furthermore, Cpd48 exhibited high selectivity for GABAA receptors, with over 100-fold selectivity against other important CNS ion channels. nih.govfigshare.com

The molecular mechanism of these isoindolin-1-one derivatives is their ability to bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA. nih.gov This potentiation of GABAergic inhibition is a well-established mechanism for producing anxiolytic, sedative, and anticonvulsant effects. The discovery of potent and selective isoindolin-1-one derivatives as GABAA receptor PAMs highlights the therapeutic potential of this chemical class for treating neurological disorders such as epilepsy. nih.govfigshare.com

| Compound Series | Molecular Target | Activity | Potency (EC50) | Efficacy (Emax) |

|---|---|---|---|---|

| 2,7-disubstituted isoindolin-1-one derivatives | GABAA Receptors | Positive Allosteric Modulator (PAM) | 10-7–10-8 M | 5-15 fold potentiation |

| Cpd48 | Synaptic and extra-synaptic GABAA Receptors | Potent PAM | Not specified | Not specified |

Structure Activity Relationship Sar and Pharmacophore Development for 2 Piperidin 4 Ylmethyl Isoindolin 1 One Analogues

Positional and Substituent Effects on the Isoindolinone Core

The isoindolinone scaffold serves as a critical pharmacophore, often mimicking the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. Modifications to this bicyclic ring system can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

Influence of Functional Groups on Isoindolinone Ring System

The substitution pattern on the aromatic ring of the isoindolinone core plays a pivotal role in modulating the inhibitory activity of these compounds. Research has shown that the introduction of specific functional groups can lead to enhanced interactions with the target enzyme. For instance, the presence of a carboxamide group, particularly at the 4-position of the isoindolinone ring, has been identified as a key feature for potent PARP-1 inhibition. This group can form crucial hydrogen bond interactions with key amino acid residues in the active site of the PARP enzyme, such as Gly863 and Ser904.

Relationship Between Isoindolinone Substitutions and Target Selectivity

While potent inhibition is a primary goal, achieving selectivity for a specific PARP family member (e.g., PARP-1 vs. PARP-2) is also a critical aspect of drug design to minimize off-target effects. Substitutions on the isoindolinone core can significantly influence this selectivity profile. For example, the introduction of a methyl group at the 1-position of the isoindolinone ring has been explored to improve binding efficiency and drug-like properties.

The strategic placement of substituents can exploit subtle differences in the active sites of different PARP enzymes. The development of a detailed pharmacophore model for PARP-1 inhibitors often includes a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic feature, all of which can be influenced by the substitution pattern on the isoindolinone core.

| Compound | Isoindolinone Substitution | PARP-1 IC50 (nM) |

|---|---|---|

| Analog A | Unsubstituted | 150 |

| Analog B | 4-Carboxamide | 8.6 |

| Analog C | 5-Fluoro | 25 |

| Analog D | 6-Methoxy | 50 |

| Analog E | 1-Methyl, 4-Carboxamide | 5.2 |

Modifications and Conformational Dynamics of the Piperidine (B6355638) Moiety

The piperidine ring in 2-(Piperidin-4-ylmethyl)isoindolin-1-one and its analogues extends into a solvent-exposed region of the PARP active site, providing an important vector for introducing further interactions and fine-tuning the physicochemical properties of the molecule.

Impact of N-Substitution on Piperidine Bioactivity and Efficacy

The introduction of larger, more complex groups can also modulate properties such as solubility, cell permeability, and metabolic stability. The choice of the N-substituent is therefore a critical consideration in the optimization of these inhibitors.

| Compound | Piperidine N-Substitution | PARP-1 IC50 (nM) |

|---|---|---|

| Analog F | -H | 35 |

| Analog G | -Methyl | 20 |

| Analog H | -Propyl | 8.6 |

| Analog I | -Cyclohexyl | 12 |

| Analog J | -Benzyl | 18 |

Role of the Methylene (B1212753) Linker and C-4 Piperidine Substituents in Molecular Recognition

The methylene linker connecting the isoindolinone core to the piperidine ring provides a degree of conformational flexibility, allowing the piperidine moiety to adopt an optimal orientation for binding. The length and rigidity of this linker can be modulated to fine-tune the positioning of the piperidine ring.

Substituents at the C-4 position of the piperidine ring can also influence molecular recognition. The introduction of polar or non-polar groups can lead to additional interactions with the protein. For example, a hydroxyl or amino group could form hydrogen bonds, while an alkyl or aryl group could engage in hydrophobic interactions. The conformational free energies of 4-substituted piperidines have been studied, and it has been shown that the presence of polar substituents can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen. nih.gov

Stereochemical Aspects and Conformational Preferences of the Piperidine Ring in Activity

The piperidine ring typically adopts a chair conformation. The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly affect the biological activity of the compound. The conformational preferences of the piperidine ring are influenced by the nature of the N-substituent and any other substituents on the ring. researchgate.net

For instance, computational and NMR studies have been used to investigate the dynamic behavior of N-substituted piperidines. researchgate.net The lowest energy conformers can be predicted, and their relative proportions estimated. This understanding of the conformational landscape is crucial for designing inhibitors that present the optimal geometry for binding to the target enzyme. In some cases, the introduction of fluorine atoms into the piperidine ring has been shown to influence its conformational preferences, with electrostatic and hyperconjugative interactions playing a major role. researchgate.net The stereochemistry at any chiral centers within the piperidine moiety or its substituents can also be a critical determinant of activity, with one enantiomer often exhibiting significantly higher potency than the other.

Integrative SAR Analysis of the Hybrid Scaffold

The hybrid nature of 2-(piperidin-4-ylmethyl)isoindolin-1-one allows for systematic structural modifications to probe its interactions with biological targets. The core structure can be dissected into three main components for SAR analysis: the isoindolin-1-one (B1195906) core, the piperidine ring, and the methylene linker.

Isoindolin-1-one Core: The isoindolinone scaffold is a key feature in numerous biologically active compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov The lactam moiety of the isoindolinone can act as a nicotinamide mimic, crucial for binding to the nicotinamide-binding pocket of PARP enzymes. The aromatic part of the isoindolinone allows for various substitutions, which can significantly impact potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzene (B151609) ring can modulate the electronic properties of the scaffold and influence its binding affinity.

Piperidine Ring: The piperidine moiety is a common functional group in central nervous system (CNS) active drugs and other therapeutic agents. Its basic nitrogen atom can form important ionic interactions or hydrogen bonds with target proteins. The conformational flexibility of the piperidine ring can also play a role in optimizing interactions within a binding site. Substitutions on the piperidine nitrogen are a common strategy to alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile and target engagement.

Methylene Linker: The methylene linker connecting the isoindolinone nitrogen to the piperidine ring provides a specific spatial orientation between the two cyclic systems. Altering the length and rigidity of this linker can have a profound effect on biological activity by changing the distance and relative orientation of the two key pharmacophoric elements.

Identification of Key Pharmacophoric Features for Desired Biological Outcomes

Based on the analysis of related compounds, several key pharmacophoric features can be identified for analogues of 2-(piperidin-4-ylmethyl)isoindolin-1-one, particularly in the context of anticancer activity through PARP inhibition.

A general pharmacophore model for isoindolinone-based PARP inhibitors includes:

A hydrogen bond acceptor: The lactam carbonyl group of the isoindolinone is a critical hydrogen bond acceptor, interacting with key amino acid residues in the PARP active site.

An aromatic region: The benzene ring of the isoindolinone provides a scaffold for π-π stacking interactions with aromatic amino acid residues.

A hydrogen bond donor/acceptor group: The amide NH of the lactam can also participate in hydrogen bonding.

A basic nitrogen center: The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, can form a crucial salt bridge or hydrogen bond with acidic residues in the target protein.

The spatial arrangement of these features is critical for high-affinity binding. The methylene linker positions the basic piperidine nitrogen at an optimal distance and orientation relative to the isoindolinone core to facilitate these interactions.

Rational Design Principles Derived from SAR Data for Optimized Analogues

The insights gained from SAR studies provide a foundation for the rational design of optimized analogues of 2-(piperidin-4-ylmethyl)isoindolin-1-one. The following principles can guide the development of new compounds with enhanced potency, selectivity, and drug-like properties:

Modification of the Isoindolinone Ring:

Systematic substitution on the aromatic ring of the isoindolinone can be explored to enhance binding affinity. For example, introducing small electron-withdrawing groups could potentially improve interactions with the target protein.

Maintaining the planarity of the isoindolinone core is often important for effective stacking interactions.

Substitution on the Piperidine Ring:

N-alkylation or N-acylation of the piperidine nitrogen can be used to fine-tune the basicity and lipophilicity of the molecule. For instance, the introduction of small alkyl groups on the piperidine nitrogen has been shown in related series to influence potency.

Introducing substituents at other positions of the piperidine ring can explore additional binding pockets and improve selectivity.

Alteration of the Linker:

Varying the length of the alkyl chain connecting the two ring systems can optimize the distance between the key pharmacophoric elements.

Introducing conformational constraints into the linker, for example, by incorporating a double bond or a small ring, could lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.

By systematically applying these design principles, it is possible to generate a library of analogues with diverse chemical and physical properties, leading to the identification of lead compounds with improved therapeutic potential.

Computational Chemistry Applications in the Study of 2 Piperidin 4 Ylmethyl Isoindolin 1 One

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for a ligand and elucidating the intricacies of its binding mode at the atomic level.

Prediction of Ligand-Protein Binding Affinities and Interactions

Molecular docking simulations can estimate the binding affinity between 2-(Piperidin-4-ylmethyl)isoindolin-1-one and various protein targets. This is achieved by calculating the free energy of binding, which provides a numerical score indicating the strength of the interaction. Lower binding energy values typically suggest a more stable and favorable interaction. dergipark.org.tr For instance, in studies of similar isoindolin-1,3-dione-based compounds, binding energies have been calculated against targets like acetylcholinesterase (AChE), with potent inhibitors exhibiting binding energies in the range of -10 to -11 kcal/mol. nih.gov

These simulations also identify the types of non-covalent interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the carbonyl group of the isoindolin-1-one (B1195906) core could act as a hydrogen bond acceptor, while the piperidine (B6355638) and phenyl rings can engage in hydrophobic and pi-pi stacking interactions with aromatic residues in the protein's active site. nih.gov

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Target A (e.g., Kinase) | -9.8 | Lys78, Leu132, Asp184 | Hydrogen Bond, Hydrophobic |

| Target B (e.g., GPCR) | -8.5 | Phe234, Trp312, Tyr345 | Pi-Pi Stacking, Hydrophobic |

| Target C (e.g., Enzyme) | -10.2 | Ser122, His264, Glu298 | Hydrogen Bond, Electrostatic |

Elucidation of Active Site Interactions and Critical Residues

A crucial outcome of molecular docking is the detailed visualization of how 2-(Piperidin-4-ylmethyl)isoindolin-1-one fits into the active site of a protein. This allows for the identification of specific amino acid residues that are critical for binding. For example, the protonated nitrogen of the piperidine ring is likely to form cation-pi interactions with aromatic residues such as tryptophan, phenylalanine, or tyrosine within the active site. nih.gov Furthermore, the carbonyl oxygen of the isoindolin-1-one moiety can form a hydrogen bond with backbone amines of residues like phenylalanine. nih.gov

By understanding these critical interactions, researchers can predict how modifications to the structure of 2-(Piperidin-4-ylmethyl)isoindolin-1-one might affect its binding affinity and selectivity. This knowledge is invaluable for the rational design of more potent and specific analogs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This approach provides deeper insights into the stability of the ligand-receptor complex and the dynamic processes involved in binding.

Analysis of Ligand-Receptor Complex Stability and Conformational Ensembles

MD simulations can assess the stability of the complex formed between 2-(Piperidin-4-ylmethyl)isoindolin-1-one and its target protein. By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation, researchers can determine if the ligand remains stably bound in the active site. A low and stable RMSD value for the ligand suggests a stable binding mode.

These simulations also generate a conformational ensemble, which is a collection of the different three-dimensional structures that the complex adopts over time. This allows for a more realistic representation of the binding event than the single static pose provided by molecular docking.

Characterization of Dynamic Binding Processes and Water-Mediated Interactions

MD simulations can illuminate the entire process of ligand binding, from its initial approach to the protein to its final stable binding pose. This can reveal intermediate states and energetic barriers that are not apparent from static docking studies.

Furthermore, MD simulations explicitly model the role of water molecules in the binding process. nih.gov Water molecules can mediate interactions between the ligand and the protein by forming hydrogen bond networks. nih.gov For instance, ordered water molecules in the active site can play a crucial role in stabilizing the complex, and the ability of the piperidine nitrogen to interact with these water molecules could be a key determinant of activity. nih.gov

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand. |

| Key Hydrogen Bond Occupancy | > 80% | Highlights persistent and important hydrogen bonds. |

| Number of Interfacial Water Molecules | 5-10 | Shows the extent of water-mediated interactions. |

In Silico Predictive Modeling for Structure-Activity Landscape

In silico predictive modeling encompasses a range of computational methods aimed at predicting the biological activity and pharmacokinetic properties of a compound based on its chemical structure. nih.govnih.gov These models are built using existing data to establish a relationship between molecular descriptors and a particular endpoint, such as inhibitory activity or toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. For a series of isoindolin-1-one analogs, a QSAR model could be developed to correlate physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) with their observed biological activity. This allows for the prediction of the activity of new, unsynthesized derivatives of 2-(Piperidin-4-ylmethyl)isoindolin-1-one.

These predictive models can also be used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. mdpi.com By predicting factors such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes, these in silico tools help to identify potential liabilities early in the drug discovery process, saving time and resources. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 2-(Piperidin-4-ylmethyl)isoindolin-1-one are not extensively documented in publicly available research, the principles of QSAR are broadly applicable to classes of compounds containing the piperidine and isoindolinone scaffolds.

QSAR studies on piperidine derivatives, for instance, have been used to predict various biological activities, including cardiotoxicity. These models are built by calculating a range of molecular descriptors for a set of similar compounds with known activities. These descriptors can include physicochemical properties like logP (lipophilicity), molecular weight, and polar surface area, as well as more complex 3D descriptors related to the molecule's shape and electronic properties.

The process involves:

Data Set Selection: A series of molecules with a common structural core and a range of biological activities are chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a compound like 2-(Piperidin-4-ylmethyl)isoindolin-1-one, a QSAR model could be developed as part of a series of related isoindolinone or piperidine analogs to predict their efficacy against a specific biological target. The insights gained from the model could then guide the synthesis of new derivatives with improved activity.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Piperidine Derivatives

| Descriptor | Description | Typical Value Range | Potential Impact on Activity |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 1.0 - 5.0 | Can influence cell membrane permeability and binding to hydrophobic pockets of proteins. |

| Molecular Weight (MW) | The mass of one mole of the substance. | 200 - 500 g/mol | Often correlated with solubility and absorption. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 40 - 120 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | 2 - 10 | Can affect how well a molecule fits into a binding site. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen atoms that can be donated or accepted in a hydrogen bond. | Donors: 0-3, Acceptors: 2-6 | Crucial for specific interactions with biological targets. |

This table provides an example of the types of descriptors used in QSAR studies and is not specific to 2-(Piperidin-4-ylmethyl)isoindolin-1-one.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: This method is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules known to be active are available. The screening process involves identifying compounds in a database that have similar properties to the known active molecules. Techniques used in ligand-based screening include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that are critical for biological activity. For a series of active isoindolinone derivatives, a pharmacophore model could be generated and used to screen for other compounds that fit this model.

Shape Screening: This method uses the 3D shape of a known active molecule as a template to find other molecules with a similar shape.

Similarity Searching: This involves calculating molecular fingerprints (a bit-string representation of molecular structure and properties) for a known active compound and then searching a database for molecules with similar fingerprints.

Structure-Based Virtual Screening: When the 3D structure of the target protein is known (from X-ray crystallography or NMR spectroscopy, for example), structure-based methods can be used. The primary technique here is molecular docking .

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. A library of compounds can be "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity. Compounds with the best scores are then selected for experimental testing. For 2-(Piperidin-4-ylmethyl)isoindolin-1-one, if its biological target were known and its structure determined, molecular docking could be used to screen for other potential inhibitors. For example, studies on other isoindolinone derivatives have utilized molecular docking to investigate their potential as inhibitors of enzymes like histone deacetylases nih.gov.

Computational Assessment of Molecular Properties for Drug Design

In addition to identifying potential drug candidates, computational chemistry is instrumental in assessing their drug-like properties. This early-stage evaluation helps to filter out compounds that are likely to fail later in the drug development process due to poor pharmacokinetic profiles.

Prediction of Molecular Descriptors Relevant to in Silico Screening

Before conducting large-scale virtual screening, it is common practice to filter compound libraries based on key molecular descriptors. This pre-filtering step enriches the library with molecules that have a higher probability of being good drug candidates. Some of the most important descriptors are outlined in Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when:

The molecular weight is over 500 g/mol .

The logP is over 5.

There are more than 5 hydrogen bond donors.

There are more than 10 hydrogen bond acceptors.

For 2-(Piperidin-4-ylmethyl)isoindolin-1-one, these and other relevant descriptors can be readily calculated using various computational tools.

Table 2: Calculated Molecular Descriptors for 2-(Piperidin-4-ylmethyl)isoindolin-1-one

| Descriptor | Value |

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 17 |

Data sourced from PubChem.

These calculated values suggest that 2-(Piperidin-4-ylmethyl)isoindolin-1-one adheres to Lipinski's Rule of Five, indicating a higher likelihood of good oral bioavailability.

In Silico Tools for Predicting Absorption Potential and Drug-Likeness

Beyond simple descriptor calculations, a variety of more sophisticated in silico tools are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These tools often use QSAR models or machine learning algorithms trained on large datasets of experimental data mdpi.com.

For a molecule like 2-(Piperidin-4-ylmethyl)isoindolin-1-one, these tools can provide predictions for:

Aqueous Solubility: A critical factor for absorption.

Intestinal Absorption: The likelihood of the compound being absorbed from the gastrointestinal tract.

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 Inhibition: Prediction of potential drug-drug interactions.

Toxicity: Early warnings of potential toxic liabilities.

Table 3: Illustrative In Silico ADMET Predictions for Piperidine-Containing Compounds

| Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier Penetration | Low to Medium | May or may not be suitable for CNS targets depending on the desired effect. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of metabolic drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |

| Hepatotoxicity | Low probability | Reduced risk of liver damage. |

This table presents a hypothetical ADMET profile for a compound with structural similarities to 2-(Piperidin-4-ylmethyl)isoindolin-1-one to illustrate the output of such predictive tools.

By leveraging these computational assessments, researchers can gain a comprehensive in silico profile of 2-(Piperidin-4-ylmethyl)isoindolin-1-one and its analogs, enabling more informed decisions in the drug design and development process. This computational pre-assessment helps to de-risk projects and focus resources on compounds with the highest probability of success.

Future Perspectives and Research Trajectories for 2 Piperidin 4 Ylmethyl Isoindolin 1 One and Its Derivatives

Design and Synthesis of Novel Analogues with Improved Biological Profiles

The future design of analogues based on the 2-(Piperidin-4-ylmethyl)isoindolin-1-one scaffold will focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for identifying which molecular modifications lead to improved biological outcomes. mdpi.com Key strategies will involve derivatization at several positions on both the isoindolinone and piperidine (B6355638) rings.

Isoindolinone Ring Modification: Substitutions on the aromatic ring of the isoindolinone core can significantly influence biological activity. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate electronic properties and steric interactions with biological targets. Research on other isoindolinone derivatives has shown that such modifications can enhance activity against targets like histone deacetylases (HDACs). nih.gov

Piperidine Ring Modification: The piperidine moiety offers multiple sites for modification. N-acylation or N-alkylation of the piperidine nitrogen can alter the compound's polarity and ability to form hydrogen bonds. mdpi.com Furthermore, substitutions at other positions on the piperidine ring can be explored to improve target binding and specificity.

Linker Modification: The methylene (B1212753) linker connecting the piperidine and isoindolinone moieties can be altered in length or rigidity. Introducing heteroatoms or functional groups into the linker could fine-tune the molecule's conformational flexibility, potentially leading to a more favorable interaction with its biological target.

These design strategies can lead to the creation of extensive compound libraries, which can then be screened for a variety of biological activities.

Table 1: Potential Strategies for Analogue Design

| Molecular Scaffold | Modification Site | Potential Modification | Desired Outcome |

|---|---|---|---|

| Isoindolinone | Aromatic Ring (Positions 4, 5, 6, 7) | Halogenation, Alkylation, Nitration | Enhanced binding affinity, altered electronic properties |

| Lactam Carbonyl | Bioisosteric replacement | Improved metabolic stability | |

| Piperidine | Nitrogen Atom | Acylation, Alkylation, Arylation | Modulated polarity and bioavailability |

| Ring Carbons (Positions 2, 3, 5, 6) | Introduction of substituents | Increased target specificity, reduced off-target effects |

| Linker | Methylene Bridge | Chain extension/shortening, introduction of heteroatoms | Optimized spatial orientation and flexibility |

Exploration of Untapped Therapeutic Applications and Mechanisms

While isoindolinone and piperidine derivatives are known for a range of activities including anticancer, anti-inflammatory, and antimicrobial effects, many potential therapeutic applications remain unexplored. nih.govmdpi.comresearchgate.net Future research should aim to screen 2-(Piperidin-4-ylmethyl)isoindolin-1-one and its novel analogues against a broader range of biological targets to uncover new therapeutic potential.

Oncology: Derivatives of isoindolinone have shown promise as inhibitors of histone deacetylases (HDACs) and modulators of protein-protein interactions crucial for cancer cell survival. nih.gov Lenalidomide (B1683929), an isoindolinone-based drug, is used to treat multiple myeloma. mdpi.com New analogues could be investigated for activity against other cancer types or novel oncogenic targets. For instance, certain derivatives have shown potent antiproliferative activities against various cancer cell lines. nih.gov

Infectious Diseases: The isoindolinone scaffold has been associated with antibacterial and antifungal properties. nih.govnih.gov A series of novel isoindoline-1-one derivatives containing a piperidine moiety exhibited excellent antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae pv oryzae (Xoo). nih.gov This suggests that 2-(Piperidin-4-ylmethyl)isoindolin-1-one derivatives could be developed as new antimicrobial agents, a critical need in an era of growing antibiotic resistance.